molecular formula C13H15NO2 B1373937 4-(4-Cyano-2-methylbutan-2-yl)benzoic acid CAS No. 1005785-11-4

4-(4-Cyano-2-methylbutan-2-yl)benzoic acid

Cat. No. B1373937
CAS RN: 1005785-11-4
M. Wt: 217.26 g/mol
InChI Key: XLSQCAMBWUZIKZ-UHFFFAOYSA-N
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Description

“4-(4-Cyano-2-methylbutan-2-yl)benzoic acid” is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-(4-Cyano-2-methylbutan-2-yl)benzoic acid” can be represented by the SMILES notation: CC(C)(CCC#N)C1=CC=C(C=C1)C(=O)O . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Synthesis of Bioactive Molecules

This compound is a precursor in the synthesis of various bioactive molecules. Its cyano and carboxylic acid functional groups make it a versatile intermediate for constructing complex organic structures that can exhibit a wide range of biological activities .

Pharmaceutical Research

In pharmaceutical research, 4-(4-Cyano-2-methylbutan-2-yl)benzoic acid is used to develop new drugs. It can be transformed into derivatives that may act as active pharmaceutical ingredients (APIs) with potential therapeutic effects .

Agrochemical Development

The compound’s structural features are beneficial in the design of agrochemicals. It can be used to create new pesticides or herbicides, contributing to the development of more efficient and safer agricultural practices .

Material Science

In material science, this compound can be used to synthesize new polymers or co-polymers with unique properties, such as increased durability or specialized conductivity .

Catalysis

4-(4-Cyano-2-methylbutan-2-yl)benzoic acid: can serve as a ligand or a building block for catalysts used in various chemical reactions, enhancing reaction rates or selectivity .

Organic Synthesis Methodology

It can be employed in organic synthesis methodologies as a starting material for the construction of complex organic compounds, including natural products and heterocycles .

Chemical Intermediate

This compound is a valuable chemical intermediate in industrial chemistry, used for the bulk synthesis of various chemicals that find applications in different sectors .

Research on Chemical Intermediates

The compound is studied for its potential as a chemical intermediate in the preparation of N-cyanoacetamides, which are important for the formation of biologically active compounds and novel heterocyclic moieties .

properties

IUPAC Name

4-(4-cyano-2-methylbutan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-13(2,8-3-9-14)11-6-4-10(5-7-11)12(15)16/h4-7H,3,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSQCAMBWUZIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC#N)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Cyano-2-methylbutan-2-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.